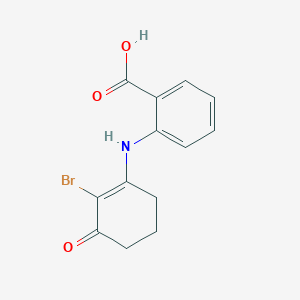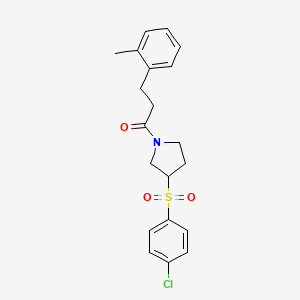![molecular formula C7H8ClF3N2O B2974184 [5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol CAS No. 1935901-22-6](/img/structure/B2974184.png)
[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1935901-22-6. It has a molecular weight of 228.6 and its IUPAC name is (5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClF3N2O/c1-4-5(2-14)6(8)13(12-4)3-7(9,10)11/h14H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 96-98 degrees Celsius .科学的研究の応用
Synthesis and Biological Activity Studies :
- The compound has been used in the synthesis of novel derivatives with potential biological activities. For example, derivatives containing isoxazole and isothiazole moieties synthesized from related compounds have shown synergistic effects with antitumor drugs in chemotherapy for brain tumors (Kletskov et al., 2018).
Ultrasonics Promoted Synthesis of Derivatives :
- It has been utilized in the synthesis of new pyrazoline derivatives under sonication conditions, offering advantages like simple work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013).
Charge-Transfer Chemistry Studies :
- Studies on charge-transfer chemistry involving derivatives of this compound have been conducted. Research has explored the complexation of such derivatives with π-acceptors, revealing insights into their chemical behavior (Adam et al., 2021).
Antimicrobial and Anticancer Agent Development :
- Researchers have synthesized and evaluated novel pyrazole derivatives, including those related to the specified compound, for their potential as antimicrobial and anticancer agents. Some of these compounds have exhibited significant biological activities (Hafez et al., 2016).
Corrosion Inhibition Studies :
- Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant inhibition efficiencies (Yadav et al., 2015).
Fiber-Optic Fluorosensing Applications :
- The compound has been used in the development of novel indicator molecules for the optical sensing of low molecular weight alcohols, highlighting its utility in analytical chemistry (Orellana et al., 1995).
Isomorphism Studies in Heterocyclic Compounds :
- Research has been conducted on isomorphous structures involving methyl- and chloro-substituted heterocyclic analogues, such as those related to this compound, to understand their structural properties and behaviors (Swamy et al., 2013).
Synthesis and Biological Evaluation of Derivatives :
- The compound has been used in the synthesis of derivatives for biological evaluation, such as their antiinflammatory and antibacterial properties, demonstrating its relevance in medicinal chemistry (Ravula et al., 2016).
特性
IUPAC Name |
[5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2O/c1-4-5(2-14)6(8)13(12-4)3-7(9,10)11/h14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHLMDEYFZYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CO)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1935901-22-6 |
Source


|
| Record name | [5-chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


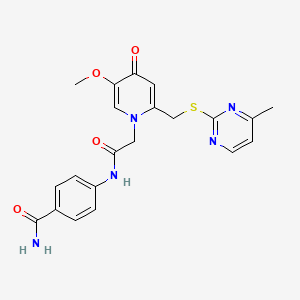
![3-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B2974107.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-3-methylpentanamide](/img/structure/B2974109.png)
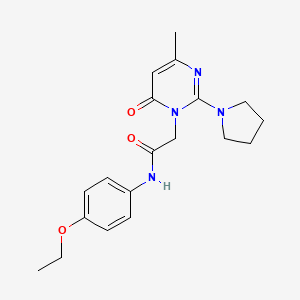
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2974111.png)

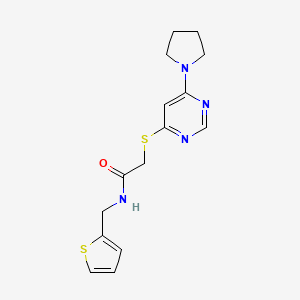
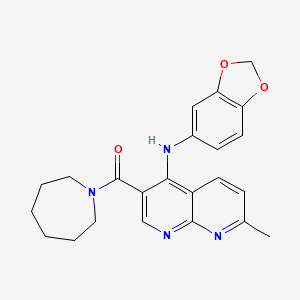
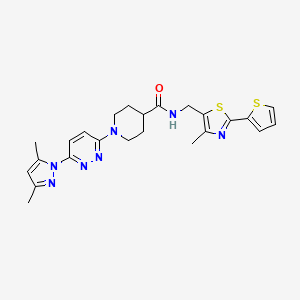
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
